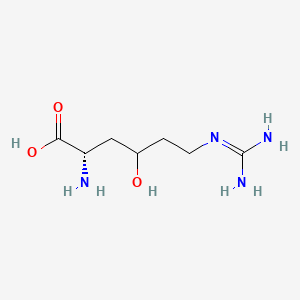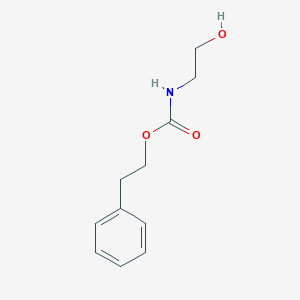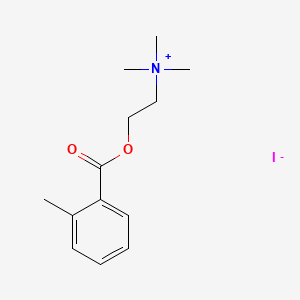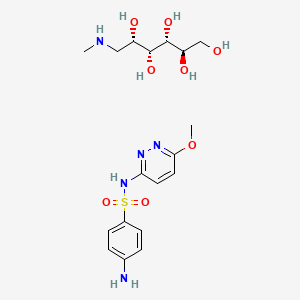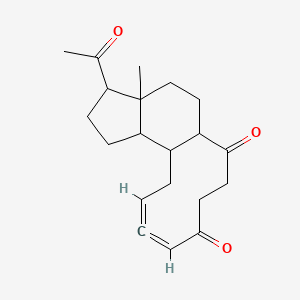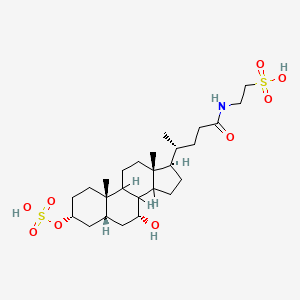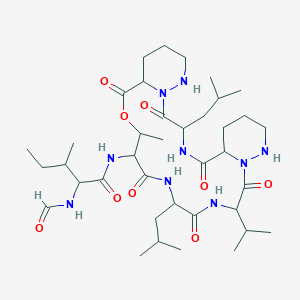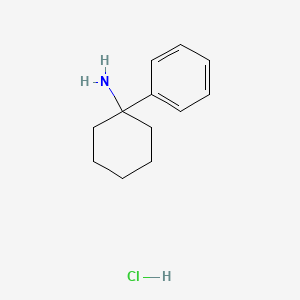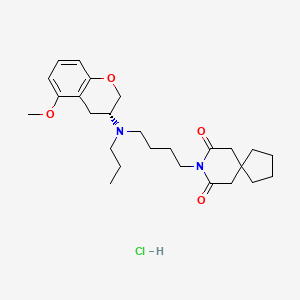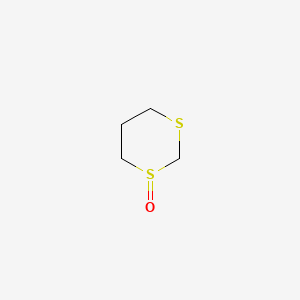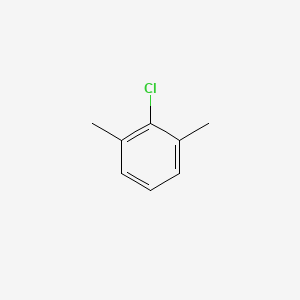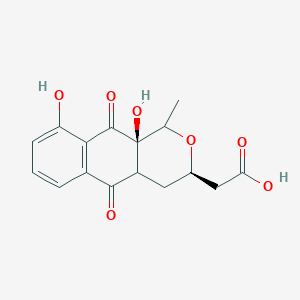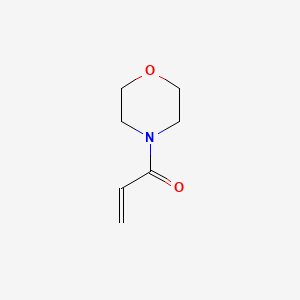
4-丙烯酰基吗啉
概述
描述
4-Acryloylmorpholine is a versatile chemical compound widely used in various industrial and scientific applications. It is an acrylate monomer known for its ability to form three-dimensional polymer networks, enhancing the mechanical strength, stability, and durability of materials . This compound is particularly significant in the formulation of UV-curable adhesives, industrial coatings, and drug delivery systems .
科学研究应用
4-Acryloylmorpholine has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent in polymer chemistry to enhance the mechanical properties of materials.
Biology: Employed in the synthesis of hydrogels for drug delivery systems.
Medicine: Utilized in the development of biocompatible coatings and drug delivery systems.
Industry: Integral to the formulation of UV-curable adhesives and industrial coatings.
作用机制
Target of Action
4-Acryloylmorpholine (4-AcM) is an acrylate monomer that primarily targets the formation of three-dimensional polymer networks . It enhances the mechanical strength, stability, and durability of materials .
Mode of Action
4-AcM interacts with its targets through a process known as photopolymerization . This process involves the use of light to initiate a reaction that forms polymers. In the case of 4-AcM, it is used to synthesize hydrogels from mixtures of poly(ethylene glycol) diacrylate (PEG-DA) and poly(2-hydroxy) .
Biochemical Pathways
The primary biochemical pathway affected by 4-AcM is the polymerization pathway. The photopolymerization process leads to the formation of hydrogels, which are three-dimensional networks of polymer chains that can absorb large amounts of water or biological fluids . These hydrogels demonstrate a sharp change in water absorbency and molecular weight between crosslinks of the network with a change in pH of the swelling media .
Pharmacokinetics
They showed extended blood circulation, low accumulation in healthy organs, and high disposition in tumor tissue .
Result of Action
The action of 4-AcM results in the formation of hydrogels that have potential applications in the field of drug delivery . These hydrogels can control the release of drugs, thereby enhancing the efficacy of the treatment .
Action Environment
The action of 4-AcM is influenced by environmental factors such as light and pH. Light is essential for initiating the photopolymerization process , while changes in pH can significantly affect the swelling behavior and drug release capability of the synthesized hydrogels .
生化分析
Biochemical Properties
4-Acryloylmorpholine plays a significant role in biochemical reactions, particularly in the synthesis of hydrogels and other polymeric materials. It interacts with various enzymes and proteins, facilitating the formation of crosslinked networks. For instance, it can be used in the photopolymerization process to create hydrogels that are used in drug delivery systems . The interactions between 4-Acryloylmorpholine and biomolecules are primarily based on its ability to form covalent bonds with functional groups on proteins and enzymes, leading to the formation of stable polymeric structures.
Cellular Effects
4-Acryloylmorpholine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that hydrogels synthesized from 4-Acryloylmorpholine can affect cell proliferation and differentiation . The compound’s ability to form hydrophilic networks allows for the controlled release of drugs, which can modulate cellular responses and enhance therapeutic outcomes.
Molecular Mechanism
At the molecular level, 4-Acryloylmorpholine exerts its effects through covalent bonding interactions with biomolecules. It can act as a crosslinking agent, forming stable networks that enhance the mechanical properties of polymeric materials . Additionally, 4-Acryloylmorpholine can influence enzyme activity by binding to active sites, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Acryloylmorpholine can change over time due to its stability and degradation properties. The compound is known to be stable under specific storage conditions (2-8°C) and can maintain its reactivity for extended periods . Long-term studies have shown that hydrogels synthesized from 4-Acryloylmorpholine can exhibit sustained drug release and stable mechanical properties over time .
Dosage Effects in Animal Models
The effects of 4-Acryloylmorpholine vary with different dosages in animal models. At lower doses, the compound can enhance cell proliferation and tissue regeneration. At higher doses, it may exhibit toxic effects, including cytotoxicity and adverse reactions . It is essential to determine the optimal dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
4-Acryloylmorpholine is involved in various metabolic pathways, particularly those related to polymer synthesis and degradation. It interacts with enzymes and cofactors that facilitate the formation of polymeric networks . The compound’s hydrophilic nature allows it to participate in metabolic processes that involve water-soluble intermediates and products.
Transport and Distribution
Within cells and tissues, 4-Acryloylmorpholine is transported and distributed through interactions with transporters and binding proteins. Its hydrophilic nature facilitates its movement across cellular membranes and its accumulation in specific cellular compartments . The compound’s distribution can influence its localization and activity within the cell.
Subcellular Localization
4-Acryloylmorpholine is localized in various subcellular compartments, including the cytoplasm and organelles involved in polymer synthesis. Its activity and function can be affected by targeting signals and post-translational modifications that direct it to specific locations within the cell . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: 4-Acryloylmorpholine can be synthesized through several methods. One common approach involves the reaction of morpholine with acryloyl chloride in the presence of an organic solvent like methylene chloride. The reaction is typically carried out at low temperatures (0-5°C) to control the exothermic nature of the process . The mixture is stirred for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: In industrial settings, 4-Acryloylmorpholine is produced using a cracking method. This involves reacting dioctadecyl amine with acrylic ester under mild conditions. The process is designed to minimize polymerization and improve product yield. The resulting product is then purified to remove any impurities .
化学反应分析
Types of Reactions: 4-Acryloylmorpholine undergoes various chemical reactions, including:
Conjugate Reduction: Using cobalt catalysis, diethylzinc promotes the conjugate reduction of 4-Acryloylmorpholine to produce ethylzinc enolate, which reacts with N-tosyl aldimines to form β-aminoamides.
Substitution Reactions: It can participate in substitution reactions with different nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Cobalt Catalysis: Used in conjugate reduction reactions.
Diethylzinc: Acts as a reducing agent in the presence of cobalt.
Acryloyl Chloride: Used in the initial synthesis of 4-Acryloylmorpholine.
Major Products:
β-Aminoamides: Formed through conjugate reduction reactions.
Various Derivatives: Produced through substitution reactions.
相似化合物的比较
4-Acryloylmorpholine is unique due to its combination of hydrophilicity and reactivity. Similar compounds include:
N-Hydroxyethyl acrylamide: Known for its hydrophilic properties and used in similar applications.
N,N-Dimethylacrylamide: Another hydrophilic monomer used in polymer chemistry.
Isobornyl acrylate: Used in industrial coatings and adhesives.
These compounds share some properties with 4-Acryloylmorpholine but differ in their specific applications and reactivity profiles.
属性
IUPAC Name |
1-morpholin-4-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-2-7(9)8-3-5-10-6-4-8/h2H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPJNCYCZORXHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28902-82-1 | |
| Record name | Acryloylmorpholine copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28902-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0044947 | |
| Record name | 4-(1-Oxo-2-propenyl)-morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propen-1-one, 1-(4-morpholinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5117-12-4 | |
| Record name | Acryloylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5117-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propen-1-one, 1-(4-morpholinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005117124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5117-12-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162221 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propen-1-one, 1-(4-morpholinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(1-Oxo-2-propenyl)-morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-oxo-2-propenyl)-morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Propen-1-one, 1-(4-morpholinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PROPEN-1-ONE, 1-(4-MORPHOLINYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0Y58P61JA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Acryloylmorpholine?
A1: 4-Acryloylmorpholine has the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol. []
Q2: What spectroscopic data is available for characterizing 4-Acryloylmorpholine?
A2: Various spectroscopic techniques can be used to characterize ACMO, including Fourier transform infrared spectroscopy (FTIR) [, , ], and nuclear magnetic resonance (NMR) spectroscopy [, ]. FTIR helps identify functional groups present in the molecule, while NMR provides information about the structure and arrangement of atoms.
Q3: Why is 4-Acryloylmorpholine used in hydrogel synthesis?
A3: ACMO is a hydrophilic monomer, meaning it readily dissolves in water. [] This property makes it suitable for synthesizing hydrogels, which are water-swollen polymer networks with diverse applications in drug delivery [, , ], tissue engineering, and wound healing. []
Q4: Can 4-Acryloylmorpholine be used in the development of stimuli-responsive materials?
A4: Yes, ACMO-based copolymers can exhibit pH- and thermosensitive behavior. For example, copolymers incorporating 4-acryloylmorpholine and 2-dialkylaminoethyl methacrylates display sensitivity to both pH and temperature changes. []
Q5: How does the inclusion of 4-Acryloylmorpholine influence the properties of nanocapsules designed for drug delivery?
A5: Incorporating ACMO into lipid nanocapsules, specifically as part of a β-cyclodextrin-poly(4-acryloylmorpholine) conjugate shell, can enhance drug loading and stability. This approach was successfully employed for delivering 4-Hydroxynonenal (HNE), a potential anti-cancer drug. []
Q6: How is 4-Acryloylmorpholine used in cobalt-catalyzed reactions?
A7: ACMO participates in cobalt-catalyzed reductive Mannich reactions. Diethylzinc promotes the conjugate reduction of ACMO, and the resulting ethylzinc enolate reacts with N-tosyl aldimines to produce β-aminoamides. []
Q7: What polymerization methods are suitable for 4-Acryloylmorpholine?
A8: ACMO can be polymerized using various methods, including radical polymerization [, , ], reversible addition-fragmentation chain transfer (RAFT) polymerization [, , , , ], and nitroxide-mediated polymerization. [, ] The choice of method depends on the desired polymer architecture and properties.
Q8: What are the advantages of using RAFT polymerization with 4-Acryloylmorpholine?
A9: RAFT polymerization provides excellent control over molecular weight and dispersity for ACMO-based polymers. This technique allows for the synthesis of well-defined homopolymers, block copolymers, and even complex multiblock architectures with high livingness. [, , , ]
Q9: Can 4-Acryloylmorpholine be copolymerized with other monomers?
A10: Yes, ACMO can be copolymerized with a wide range of monomers, including acrylic acid [, , ], 2-acrylamido-2-methyl-1-propane sulfonic acid [, ], N-vinyl-2-pyrrolidone [], and various acrylamide derivatives. [, , , ] This versatility enables the fine-tuning of polymer properties for specific applications.
Q10: How do nanoparticles coated with poly(4-acryloylmorpholine) behave in vivo?
A11: Studies have shown that nanoparticles coated with poly(4-acryloylmorpholine) exhibit extended blood circulation times in rats compared to uncoated nanoparticles. [] This characteristic is desirable for drug delivery applications, allowing for longer circulation and potentially improved therapeutic efficacy.
Q11: Can poly(4-acryloylmorpholine) be used to evade the accelerated blood clearance phenomenon?
A12: Yes, coating nanoparticles with poly(4-acryloylmorpholine) has been shown to evade the accelerated blood clearance (ABC) phenomenon in rats, unlike PEG-coated nanoparticles which elicit this response. The ABC phenomenon is triggered upon repeated injections of some colloidal carriers, leading to rapid clearance from circulation. []
Q12: What is the significance of the lack of anti-poly(4-acryloylmorpholine) IgM antibody production after injection?
A13: The absence of anti-poly(4-acryloylmorpholine) IgM antibodies after injection suggests a lower immunogenic profile compared to some other coating materials. This finding is crucial for developing safe and effective drug delivery systems, as it reduces the risk of immune reactions. []
Q13: How does poly(4-acryloylmorpholine) affect lipase activity in ionic liquids?
A14: Modifying lipase A (LipA) with poly(4-acryloylmorpholine) enhances its solubility and transesterification activity in anhydrous ionic liquids. This improvement is attributed to the disruption of LipA aggregation in the ionic liquid, facilitated by the conjugated poly(4-acryloylmorpholine). []
Q14: Can 4-Acryloylmorpholine-based materials be used for metal ion recovery?
A15: Yes, crosslinked resins incorporating ACMO have demonstrated the ability to remove various metal ions from aqueous solutions. For instance, poly(4-acryloylmorpholine-co-acrylic acid) resin exhibits a high affinity for uranyl ions, which is relevant for environmental remediation. []
Q15: How does the pH of the solution affect metal ion uptake by 4-Acryloylmorpholine-based resins?
A16: The pH significantly influences the metal ion retention properties of ACMO-containing resins. The optimal pH for maximum metal ion uptake varies depending on the specific metal ion and the resin composition. [, ]
Q16: What analytical methods are used to characterize polymers containing 4-Acryloylmorpholine?
A17: Common techniques for characterizing ACMO-containing polymers include size-exclusion chromatography (SEC) [] to determine molecular weight and distribution, dynamic light scattering (DLS) [, ] to assess particle size and aggregation behavior, and atomic force microscopy (AFM) [] to visualize surface morphology.
Q17: How is electron capture dissociation (ECD) used in the analysis of 4-Acryloylmorpholine-based polymers?
A18: ECD, coupled with Fourier transform ion cyclotron resonance (FT-ICR) tandem mass spectrometry, aids in elucidating the structure and sequence of complex ACMO-containing polymers. This technique provides valuable information about monomer sequence and copolymer composition. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
